An In-depth Technical Guide to the Physicochemical Properties of 2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline
An In-depth Technical Guide to the Physicochemical Properties of 2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline
Introduction
The compound 2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline belongs to the Schiff base (or imine) class of molecules, characterized by a carbon-nitrogen double bond. This functional group, combined with a trifluoromethyl-substituted aniline and a phenyl ring, creates a molecule of significant interest in medicinal chemistry and material science. The trifluoromethyl (-CF3) group is a well-known bioisostere for a methyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of a molecule.[1] The imine linkage is a versatile pharmacophore found in numerous biologically active compounds.[2]
A thorough understanding of the physicochemical properties of this molecule is paramount for any application in drug development. Properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This guide provides a detailed roadmap for the synthesis and comprehensive physicochemical characterization of 2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline.
Molecular Identity and Structure
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IUPAC Name: 2-{[phenyl(imino)methyl]amino}-4-(trifluoromethyl)aniline is a more precise name, but the provided name will be used for consistency. A more common name would be N-(phenylmethylidene)-5-(trifluoromethyl)benzene-1,2-diamine, assuming the imine is formed with an adjacent amino group. For the purpose of this guide, we will assume the structure is as implied by the initial name, which is an imine formed from 5-(trifluoromethyl)aniline.
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Molecular Formula: C₁₄H₁₁F₃N₂
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Molecular Weight: 276.25 g/mol
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Chemical Structure:
(A representative image would be placed here in a final document)
Synthesis and Purification
The most direct route to synthesizing N-benzylideneaniline derivatives is the condensation reaction between a primary amine and an aldehyde.[3]
Proposed Synthesis: Condensation of 5-(trifluoromethyl)aniline and benzaldehyde.
Experimental Protocol: Synthesis
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-(trifluoromethyl)aniline (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent such as ethanol or dichloromethane (10 mL per 10 mmol of aniline).[4]
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Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive anilines, gentle heating or the addition of a catalytic amount of a weak acid (e.g., acetic acid) may be required. To drive the reaction to completion, a Dean-Stark apparatus can be used to remove the water formed.[2]
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Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
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Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure imine.[3]
Caption: A generalized workflow for the synthesis and purification of the target compound.
Physicochemical Property Determination
The following sections detail the experimental protocols for determining the core physicochemical properties.
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. Pure compounds typically have a sharp melting point range (0.5-1.0°C), while impurities lead to a depressed and broader melting range.[5]
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Sample Preparation: A small amount of the dry, crystalline product is finely powdered. A capillary tube is sealed at one end and the open end is dipped into the powder. The tube is tapped gently to pack the sample to a height of 2-3 mm.[5][6]
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Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[7]
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Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[7]
Caption: Workflow for melting point determination using the capillary method.
Expected Value: N-Benzylideneaniline has a melting point of 51-53°C. The presence of the trifluoromethyl group is expected to alter this value, likely increasing it due to stronger intermolecular interactions.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability. It is defined as the saturation mass concentration of the substance in water at a given temperature.[8] The OECD Guideline 105 describes two primary methods: the shake-flask method for solubilities > 10⁻² g/L and the column elution method for lower solubilities.[8][9]
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Preparation: An excess amount of the solid compound is added to a known volume of deionized water in a flask.
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Equilibration: The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[10]
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Phase Separation: The undissolved solid is separated from the aqueous solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
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Quantification: The concentration of the compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
Caption: Workflow for determining aqueous solubility via the shake-flask method.
Expected Value: The trifluoromethyl group generally decreases aqueous solubility. The solubility of the target compound is expected to be low.
Lipophilicity (LogP)
Lipophilicity is a measure of a compound's preference for a lipid-like environment over an aqueous one. It is a key factor in membrane permeability and protein binding. The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium. LogP is the logarithm of this ratio. The shake-flask method is the gold standard for LogP determination.[][12]
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Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[13]
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Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel in a defined volume ratio and shaken vigorously until equilibrium is reached.[14]
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Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.
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Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).[14]
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Calculation: LogP is calculated as: LogP = log ( [Concentration in Octanol] / [Concentration in Water] ).[13]
Caption: Workflow for determining LogP using the shake-flask method.
Expected Value: The trifluoromethyl group is strongly lipophilic. The LogP of the target compound is expected to be significantly greater than that of N-benzylideneaniline (LogP ≈ 3.4).
Ionization Constant (pKa)
The pKa is a measure of the acidity or basicity of a functional group. It determines the extent of ionization of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. For the target compound, the imine nitrogen is basic. Potentiometric titration is a highly accurate method for pKa determination.[15][16]
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Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent (e.g., methanol) for compounds with low water solubility. The ionic strength is kept constant with a background electrolyte like KCl.[17][18]
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Titration: The solution is titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored with a calibrated pH electrode after each addition of the titrant.[18]
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the first derivative of the titration curve.[19]
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